4-Chloro-7,8-dimethylquinoline
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Overview
Description
4-Chloro-7,8-dimethylquinoline: is a heterocyclic aromatic compound with the molecular formula C11H10ClN and a molecular weight of 191.66 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives, including this compound, are of significant interest due to their potential biological activities and utility in various chemical syntheses.
Mechanism of Action
Target of Action
It is structurally similar to 4,7-dichloroquinoline, which is used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine . These drugs primarily target the heme polymerase in malarial trophozoites .
Mode of Action
Based on its structural similarity to 4,7-dichloroquinoline, it may also inhibit the action of heme polymerase in malarial trophozoites . This prevents the conversion of heme to hemazoin, leading to the accumulation of toxic heme and the death of the parasite .
Biochemical Pathways
As a potential antimalarial agent, it may affect the heme detoxification pathway in plasmodium species, similar to other quinoline-based antimalarials .
Result of Action
Based on its potential antimalarial activity, it may lead to the accumulation of toxic heme in plasmodium species, resulting in their death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7,8-dimethylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 4-chloroaniline with diethyl oxalate, followed by cyclization and chlorination, can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing with phosphorus oxychloride and subsequent purification through crystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7,8-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position is highly reactive in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, under conditions like refluxing in ethanol, are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products:
Nucleophilic Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced forms of the quinoline ring.
Scientific Research Applications
4-Chloro-7,8-dimethylquinoline has several applications in scientific research:
Comparison with Similar Compounds
4,7-Dichloroquinoline: Another quinoline derivative with similar chemical properties but different substitution patterns.
4-Chloro-2,8-dimethylquinoline: A closely related compound with substitutions at different positions.
4-Chloro-6,7-dimethylquinoline: Another analog with variations in the substitution pattern.
Uniqueness: 4-Chloro-7,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom at the 4-position and methyl groups at the 7 and 8 positions make it particularly reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
4-chloro-7,8-dimethylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVPYRJTPJOCFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CC(=C2C=C1)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589065 |
Source
|
Record name | 4-Chloro-7,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181950-53-8 |
Source
|
Record name | 4-Chloro-7,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-7,8-dimethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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